molecular formula C7H7ClIN B8745982 (2-chloro-4-iodophenyl)methanamine

(2-chloro-4-iodophenyl)methanamine

Cat. No.: B8745982
M. Wt: 267.49 g/mol
InChI Key: AOJGIFMWSGHUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-4-iodophenyl)methanamine is a chemical compound with the molecular formula C7H7ClIN It is a halogenated aromatic amine, characterized by the presence of both chlorine and iodine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-4-iodophenyl)methanamine typically involves halogenation reactions. One common method is the iodination of 2-chlorobenzylamine. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction proceeds as follows:

2-chlorobenzylamine+I2+H2O2This compound\text{2-chlorobenzylamine} + \text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{this compound} 2-chlorobenzylamine+I2​+H2​O2​→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-chloro-4-iodophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction Reactions: The compound can be reduced to form dehalogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of various substituted benzylamines.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of dehalogenated benzylamines.

Scientific Research Applications

(2-chloro-4-iodophenyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-chloro-4-iodophenyl)methanamine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-4-bromophenyl)methanamine
  • (2-chloro-4-fluorophenyl)methanamine
  • (2-chloro-4-methylphenyl)methanamine

Uniqueness

(2-chloro-4-iodophenyl)methanamine is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

(2-chloro-4-iodophenyl)methanamine

InChI

InChI=1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2

InChI Key

AOJGIFMWSGHUPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a solution of 2.9 g of N-[(2-chloro-4-iodophenyl)methyl]phthalimide in 60 mL of ethanol, 3.0 mL of 80% hydrazine monohydrate aqueous solution was added, and stirred at 70° C. for 30 minutes. After the completion of the reaction, the reaction mixture was left and cooled to room temperature, 100 mL of chloroform was added therein and insoluble substance was filtered off, and the solvent was distilled off under reduced pressure. The procedure comprising adding 30 mL of chloroform in the residue, filtering off insoluble material and distilling off the solvent under reduced pressure was repeated twice to obtain 2.8 g of the aimed product as yellow oily substance.
Name
N-[(2-chloro-4-iodophenyl)methyl]phthalimide
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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